C-20(21) Terminal Double Bond vs. C-20 Hydroxylation: Structural Divergence from PPD/PPT Scaffolds
Dammar-20(21)-en-3,24,25-triol contains a terminal alkene at the C-20(21) position (C=C), whereas protopanaxadiol (PPD) and protopanaxatriol (PPT) possess a C-20 hydroxyl group (-OH) [1]. The dammarane core scaffold is preserved across all three compounds, but this single functional group substitution alters the C-20 hybridization state from sp³ (hydroxylated PPD/PPT) to sp² (target compound), modifying the local geometry, electronic distribution, and hydrogen-bonding capacity at this pharmacophoric position [1]. Direct head-to-head quantitative bioactivity comparisons are not available in the peer-reviewed literature.
| Evidence Dimension | C-20 functional group identity and hybridization state |
|---|---|
| Target Compound Data | C-20(21) terminal double bond (C=C; sp²-hybridized carbon) |
| Comparator Or Baseline | Protopanaxadiol (PPD) and Protopanaxatriol (PPT): C-20 hydroxyl (-OH; sp³-hybridized carbon) |
| Quantified Difference | Functional group difference: alkene vs. hydroxyl; hybridization difference: sp² vs. sp³ at C-20 position |
| Conditions | Structural comparison based on established dammarane scaffold; PPD/PPT represent >95% of dammarane-type ginsenoside literature |
Why This Matters
The alkene vs. hydroxyl distinction at C-20 prevents direct substitution in structure-activity relationship (SAR) studies, as this position is critical for target engagement in many dammarane-based probes.
- [1] ChemFaces. Similar Structure Series: Dammarane-type Triterpenoids. Comparative listing including Dammar-20(21)-en-3,24,25-triol, 25(R)-Hydroxyprotopanaxadiol, and 25(S)-Hydroxyprotopanaxatriol. S1518-6. View Source
